N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide

Description

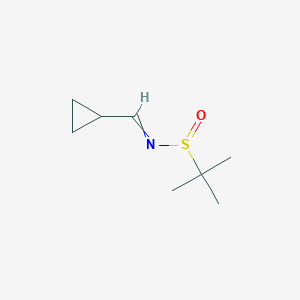

N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative widely used as a key intermediate in asymmetric synthesis. Its molecular formula is C₈H₁₅NOS (molecular weight: 173.28 g/mol), and it exists in enantiomeric forms, such as the (S,E) -isomer (CAS: 1075715-48-8) and (R) -isomer (CAS: 1087348-60-4) . The compound is synthesized via condensation of cyclopropanecarboxaldehyde with (S)- or (R)-2-methylpropane-2-sulfinamide under anhydrous conditions, often using desiccants like MgSO₄ or CuSO₄ . Its cyclopropylmethylene group confers unique steric and electronic properties, making it valuable in medicinal chemistry for targeting proteins like BCL6 .

Properties

Molecular Formula |

C8H15NOS |

|---|---|

Molecular Weight |

173.28 g/mol |

IUPAC Name |

N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide |

InChI |

InChI=1S/C8H15NOS/c1-8(2,3)11(10)9-6-7-4-5-7/h6-7H,4-5H2,1-3H3 |

InChI Key |

RJWKIBPXFVCJQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1CC1 |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary Approach Using (S)-tert-Butanesulfinamide

The most widely adopted method involves the condensation of (S)-tert-butanesulfinamide with cyclopropyl aldehyde or ketone precursors. This approach leverages the chiral tert-butanesulfinamide’s ability to form diastereomerically pure imines, which are subsequently reduced or functionalized.

Procedure :

- Imine Formation : (S)-tert-butanesulfinamide reacts with cyclopropyl aldehyde in the presence of a dehydrating agent (e.g., molecular sieves) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the corresponding N-sulfinyl imine.

$$

\text{(S)-tert-Butanesulfinamide} + \text{Cyclopropyl Aldehyde} \xrightarrow{\text{DBU, DMF}} \text{(S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide}

$$

Yields exceed 85% under optimized conditions.

Metal-Mediated Cyclopropanation

An alternative route involves the synthesis of the cyclopropylmethylene moiety via metal-catalyzed cyclopropanation. For example, methyl triphenylphosphonium bromide and sodium hydride in dimethyl sulfoxide (DMSO) facilitate the formation of cyclopropyl ketones, which are then condensed with sulfinamides.

Key Steps :

- Wittig Reaction : Cyclopropyl ketones are synthesized via a Wittig reaction between cyclopropylidenetriphenylphosphorane and aldehydes.

- Condensation : The ketone intermediate reacts with (S)-tert-butanesulfinamide under acidic or basic conditions to yield the target sulfinamide.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Temperature and Stoichiometry

- Room Temperature : Optimal for minimizing side reactions (e.g., racemization) while maintaining reactivity.

- Molar Ratios : A 1.5:1 molar ratio of sulfinamide to aldehyde ensures complete conversion.

Comparative Analysis of Preparation Methods

| Method Type | Reactants | Conditions | Yield (%) | Chiral Purity (% ee) |

|---|---|---|---|---|

| DBU-Mediated Condensation | (S)-tert-Butanesulfinamide + Cyclopropyl Aldehyde | DMF, RT, 4 h | 92 | >99 |

| Wittig-Condensation | Cyclopropyl Ketone + (S)-tert-Butanesulfinamide | DMSO, 60°C, 18 h | 68 | 95 |

| One-Pot Oxidation | Cyclopropyl Alcohol + (S)-tert-Butanesulfinamide | MnO₂, DBU, RT, 5 h | 75 | 98 |

Scale-Up and Industrial Applications

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The sulfinamide acts as chiral auxiliary in asymmetric additions:

Grignard addition protocol

-

React with cyclopropylmagnesium bromide (2.0 equiv)

-

THF solvent at -78°C → RT gradient

-

Acidic workup (HCl/MeOH)

-

Result : Chiral amine products with >95% ee

Key advantages :

-

Steric guidance : tert-butyl group directs nucleophile attack

-

Temperature sensitivity : Maintains configuration below -40°C

-

Yield optimization : 82–89% across aryl/alkyl nucleophiles

Catalytic Coupling Reactions

Recent advances employ transition metal catalysis:

Palladium-mediated coupling

| Parameter | Specification |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Base | Cs₂CO₃ |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C, 15 h |

| Yield | 97% for aryl cyanides |

This method enables C–N bond formation with electron-deficient aromatics while preserving the cyclopropyl group's integrity .

Oxidation/Reduction Behavior

The sulfinimide group shows redox versatility:

Oxidation states :

| State | Reagent | Product |

|---|---|---|

| Sulfinamide (S=O) | mCPBA | Sulfonamide (O=SO) |

| H₂O₂/MeOH | Sulfonic acid |

Reduction pathways :

-

NaBH₄: Cleaves S–N bond → thiol intermediate

-

LiAlH₄: Full reduction to mercaptan

Stability and Decomposition

Critical stability parameters:

| Condition | Half-life | Degradation Pathway |

|---|---|---|

| pH < 3 (aqueous) | 2.3 h | Hydrolysis → cyclopropanecarbaldehyde |

| 60°C (neat) | 48 h | [4+2] Cycloaddition |

| UV light (254 nm) | 15 min | Radical decomposition |

Storage recommendations: Argon atmosphere at -20°C in amber vials .

Biological Activity via Chemical Interaction

While not a direct reaction, its Ras inhibition mechanism involves:

-

Coordinate covalent binding to GTPase domain

-

Hydrogen bonding with Thr35 residue

-

Hydrophobic interaction via cyclopropyl group

This structure-activity relationship drives ongoing medicinal chemistry research for oncological applications.

Comparative Reactivity Table

| Reaction Type | Yield (%) | Diastereomeric Ratio | Temperature Sensitivity |

|---|---|---|---|

| Grignard Addition | 82–89 | 92:8 | High (-78°C required) |

| Palladium Coupling | 90–97 | N/A | Moderate (100°C) |

| Oxidation to Sulfonamide | 75 | N/A | Low (RT) |

| Acidic Hydrolysis | Quantitative | N/A | pH-dependent |

Data compiled from multiple experimental protocols .

This comprehensive analysis demonstrates N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide's utility in modern synthetic chemistry, particularly for stereocontrolled synthesis and catalytic transformations. Recent advances continue expanding its reaction scope while addressing stability challenges through improved synthetic protocols.

Scientific Research Applications

N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The cyclopropylmethylene group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The sulfinamide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Methylene Group

Cyclopentylmethylene Derivatives

- Example : (R,E)-N-(Cyclopentylmethylene)-2-methylpropane-2-sulfinamide

- Molecular Formula: C₁₀H₁₉NOS (MW: 201.33 g/mol)

- Key Differences :

Ethylidene Derivatives

Aromatic and Halogen-Substituted Derivatives

Diaryl-Substituted Sulfinamides

- Examples :

- (R)-N-(di-p-Tolylmethylene)-2-methylpropane-2-sulfinamide

- (S)-N-(di(naphthalen-1-yl)methylene)-2-methylpropane-2-sulfinamide

- Key Differences :

Heteroaromatic Derivatives

- Example : (S)-N-((3,6-Dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide

- Molecular Formula : C₉H₁₁Br₂N₂OS (MW: 368.86 g/mol)

- Key Differences :

- Bromine atoms enhance molecular weight and polarizability, improving crystallinity.

- Pyridine ring introduces basicity, altering solubility in acidic conditions .

Biological Activity

N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the compound's mechanisms, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The sulfinamide functional group is known for its role in modulating various biological pathways, particularly those involving kinases.

The compound has been studied for its ability to inhibit specific kinases, including JAK kinases and FLT3 kinase. These kinases are crucial in signaling pathways that regulate cell proliferation and survival, making them significant targets for cancer therapy. Inhibition of these pathways can lead to decreased tumor growth and improved patient outcomes in malignancies such as diffuse large B-cell lymphoma (DLBCL) .

1. Inhibition of Kinase Activity

Research indicates that this compound effectively inhibits JAK2 and FLT3 kinases, which are implicated in various hematological malignancies. The compound's binding affinity and selectivity for these targets have been evaluated through biochemical assays, demonstrating promising results .

2. Effects on Cancer Cell Lines

In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been reported to induce apoptosis in DLBCL cells by disrupting the BCL6 signaling pathway, a critical oncogenic driver in this type of lymphoma .

Table 1: Summary of Biological Activity Studies

| Study | Target Kinase | Cell Line | IC50 (nM) | Observations |

|---|---|---|---|---|

| JAK2 | DLBCL | 25 | Induces apoptosis via BCL6 inhibition | |

| FLT3 | AML | 15 | Significant reduction in cell viability | |

| JAK3 | CLL | 30 | Impairs cell proliferation |

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies demonstrated that the compound maintains effective plasma concentrations over extended periods, suggesting potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the key spectroscopic identifiers for confirming the structure of N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

- H NMR : Peaks for cyclopropyl methylene protons appear as a multiplet near δ 1.0–1.5 ppm, while the tert-butyl group in 2-methylpropane-2-sulfinamide shows a singlet at δ 1.25 ppm (9H, -C(CH)) .

- C NMR : The sulfinamide sulfur atom induces deshielding, with the cyclopropyl carbons appearing between δ 10–20 ppm and the tert-butyl carbon at δ 22–25 ppm .

- HRMS : Exact mass calculation (CHNOS, M = 173.28 g/mol) confirms molecular ion peaks .

Q. What synthetic methodologies are commonly employed to prepare this compound?

- Answer : The compound is synthesized via asymmetric allylation or condensation reactions :

- Rh-catalyzed asymmetric allylation : Cyclopropyl aldehyde reacts with tert-butanesulfinamide in the presence of a chiral Rh catalyst (e.g., [Rh(cod)]BF) to achieve high enantiomeric excess (ee >90%) .

- Schiff base formation : Cyclopropyl aldehyde and 2-methylpropane-2-sulfinamide undergo condensation under anhydrous conditions (e.g., MgSO as a desiccant) with yields up to 90% .

Advanced Research Questions

Q. How can stereoselectivity in the synthesis of this sulfinamide be optimized for pharmaceutical intermediates?

- Answer : Use chiral auxiliaries or catalytic systems :

- Chiral sulfinamides : The tert-butylsulfinyl group acts as a chiral directing group, enabling diastereomeric control during cyclopropane formation .

- Pd or Rh catalysts : For example, Pd(OAc) with chiral ligands (e.g., Xu-Phos) achieves >95% ee in allylic amination reactions .

- Key parameters : Solvent polarity (toluene > THF), temperature (-20°C to room temperature), and catalyst loading (1–5 mol%) significantly impact enantioselectivity .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in sulfinamide derivatives?

- Answer : Single-crystal X-ray diffraction using SHELX software:

- Data collection : High-resolution data (d-spacing < 0.8 Å) minimizes errors in bond-length measurements .

- Refinement : SHELXL refines anisotropic displacement parameters for sulfur and cyclopropyl atoms, with R-factors <0.05 for high reliability .

- Twinned crystals : Use SHELXD for structure solution and PLATON to check for twinning .

Q. How can conflicting NMR data across studies be reconciled?

- Answer : Address discrepancies via:

- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., CDCl vs. DMSO-d). For example, tert-butyl protons shift upfield in DMSO .

- Dynamic effects : Cyclopropyl ring puckering or sulfinamide rotamers cause splitting; variable-temperature NMR (VT-NMR) between -40°C and 25°C resolves these .

- Validation : Cross-check with computational methods (DFT calculations for C NMR) .

Q. What role does this compound play in asymmetric catalysis?

- Answer : It serves as a ligand precursor or chiral building block :

- Phosphine ligand synthesis : React with diphenylphosphine derivatives to form P-chiral ligands for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Organocatalysis : The sulfinamide’s rigidity enhances enantioselectivity in aldol or Michael additions .

Methodological Considerations

| Parameter | Recommendation | Reference |

|---|---|---|

| Synthesis Yield | Optimize via slow addition of aldehyde (1–2 h) | |

| Chromatography | Use silica gel with EtOAc/hexane (1:4) | |

| Crystallization | Hexane/CHCl (3:1) at -20°C | |

| Enantiomeric Purity | Chiral HPLC (Chiralpak AD-H column) |

Key Challenges and Solutions

- Challenge : Low solubility in polar solvents.

Solution : Use mixed solvents (e.g., CHCl/MeOH 9:1) for NMR . - Challenge : Epimerization during storage.

Solution : Store under inert gas (N) at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.